6-[(Boc-amino)methyl]nicotinonitrile

Catalog No.
S14026179
CAS No.
M.F
C12H15N3O2
M. Wt
233.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[(Boc-amino)methyl]nicotinonitrile

Product Name

6-[(Boc-amino)methyl]nicotinonitrile

IUPAC Name

tert-butyl N-[(5-cyanopyridin-2-yl)methyl]carbamate

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-10-5-4-9(6-13)7-14-10/h4-5,7H,8H2,1-3H3,(H,15,16)

InChI Key

GCDRZFTWOFTGRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C#N

6-[(Boc-amino)methyl]nicotinonitrile is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to the 6-position of a nicotinonitrile structure. This compound has the molecular formula C12H14N2OC_{12}H_{14}N_2O and features a pyridine ring, which is common in many biologically active molecules. The Boc protection allows for selective reactions at the amino group while retaining the ability to deprotect it later for further functionalization.

  • Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
  • Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid, yielding the free amino group.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or other functional groups can be replaced by nucleophiles such as amines or thiols.

These reactions highlight its versatility in synthetic organic chemistry, allowing for the modification of its structure for various applications.

Research indicates that derivatives of nicotinonitrile, including 6-[(Boc-amino)methyl]nicotinonitrile, exhibit significant biological activities. These compounds have been studied for their potential antimicrobial properties against various pathogens, including drug-resistant strains. For instance, some studies report that related compounds can effectively inhibit the growth of bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, showcasing their potential in combating antibiotic resistance .

Additionally, compounds with similar structures have been investigated for neuroprotective effects and other pharmacological activities, suggesting that 6-[(Boc-amino)methyl]nicotinonitrile may possess similar benefits .

The synthesis of 6-[(Boc-amino)methyl]nicotinonitrile typically involves several steps:

  • Starting Material: The synthesis begins with nicotinonitrile or its derivatives.
  • Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
  • Formation of Final Product: A nucleophilic substitution reaction occurs where the protected amino group is introduced to the nitrile compound, resulting in 6-[(Boc-amino)methyl]nicotinonitrile.

These methods can be optimized for large-scale production using continuous flow reactors and automated systems to ensure consistent quality and yield .

6-[(Boc-amino)methyl]nicotinonitrile has various applications in medicinal chemistry and pharmaceuticals:

  • Drug Development: Its structural properties make it a useful intermediate in the synthesis of novel therapeutic agents targeting bacterial infections and possibly other diseases.
  • Research: It serves as a valuable tool in biological studies to explore mechanisms of action related to nicotinic receptors and other pathways influenced by nicotinic acid derivatives.

Interaction studies involving 6-[(Boc-amino)methyl]nicotinonitrile focus on its binding affinity with biological targets. For instance, research has shown that similar compounds can interact with nicotinic acetylcholine receptors, influencing neurotransmission and potentially offering insights into treatments for neurological disorders . Additionally, studies on antimicrobial activity suggest interactions with bacterial resistance mechanisms, which could inform strategies for overcoming drug resistance .

Several compounds share structural similarities with 6-[(Boc-amino)methyl]nicotinonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
6-(Aminomethyl)nicotinic acidAmino acid derivativeLacks Boc protection; directly reactive amino group
2-Boc-amino-6-chloro-nicotinic acidChloro derivativeChlorine substituent alters reactivity
Ethyl 6-((Boc-amino)methyl)nicotinateEster derivativeContains an ethyl ester; different solubility properties
6-(Benzylamino)nicotinic acidBenzyl-substitutedBenzyl group introduces different hydrophobic characteristics

Each of these compounds exhibits unique reactivity and biological activity profiles due to their structural variations, making them suitable for different applications in drug design and development .

The Boc group serves as a cornerstone for protecting primary amines during the synthesis of 6-[(Boc-amino)methyl]nicotinonitrile. This protection strategy ensures chemoselectivity, allowing subsequent reactions at other reactive sites without compromising the amine functionality. The Boc group is introduced via reaction of the aminomethyl precursor with Boc anhydride (di-tert-butyl dicarbonate) or Boc chloride (tert-butyl chloroformate).

Mechanistic Insights:
The reaction proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, releasing carbon dioxide and forming a stable carbamate intermediate. Base catalysts such as triethylamine are occasionally employed to neutralize generated tert-butanol, though the reaction often proceeds efficiently without additives due to the thermodynamic driving force provided by CO₂ evolution.

Optimization and Characterization:
Key reaction parameters include solvent choice (dry acetone or tetrahydrofuran), temperature (0–25°C), and stoichiometry. Post-reaction, the product is purified via recrystallization or chromatography. Structural confirmation relies on IR spectroscopy, which identifies the Boc carbonyl stretch near 1680–1700 cm⁻¹, and ¹H NMR, which reveals the tert-butyl singlet at δ 1.43 ppm.

Comparative Reagent Efficiency:

ReagentSolventTime (h)Yield (%)Key Spectral Data (¹H NMR)
Boc anhydrideDry acetone4–685–92δ 1.43 (s, 9H, tert-butyl)
Boc chlorideTHF2–378–88δ 1.41 (s, 9H, tert-butyl)

This table highlights Boc anhydride as the superior reagent for nicotinonitrile functionalization, balancing yield and reaction simplicity.

Microwave-Assisted Coupling Reactions for Aminomethyl Group Introduction

Microwave irradiation has revolutionized the introduction of aminomethyl groups into nicotinonitrile cores by accelerating reaction kinetics and improving regioselectivity. This method is particularly advantageous for constructing the C–N bond between the nicotinonitrile scaffold and the Boc-protected aminomethyl moiety.

Reaction Design:
A representative protocol involves heating a mixture of 6-chloronicotinonitrile, Boc-protected aminomethylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) in dimethylformamide (DMF) under microwave irradiation at 120°C for 20 minutes. The rapid dielectric heating enhances coupling efficiency while minimizing decomposition pathways.

Performance Metrics:

ParameterConventional HeatingMicrowave-Assisted
Temperature (°C)100120
Time (min)18020
Yield (%)6589

Microwave conditions reduce reaction time by 90% and improve yields by 24%, attributed to uniform heating and reduced side reactions. Post-reaction, the product is isolated via aqueous workup and analyzed by ¹³C NMR, which confirms the aminomethyl carbon resonance at δ 40–45 ppm.

Solid-Phase Synthesis Approaches for Scalable Production

Solid-phase synthesis offers a robust platform for large-scale manufacturing of 6-[(Boc-amino)methyl]nicotinonitrile, leveraging resin-bound intermediates to streamline purification and enhance reproducibility.

Synthetic Workflow:

  • Resin Functionalization: A Wang resin is pre-loaded with a nicotinonitrile derivative via ester linkage.
  • Boc Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) removes the Boc group, exposing the primary amine.
  • Aminomethyl Coupling: The resin-bound amine reacts with bromomethylnicotinonitrile in the presence of N,N-diisopropylethylamine (DIPEA), forming the desired C–N bond.
  • Cleavage: Hydrolysis with aqueous NaOH releases the product, which is precipitated and recrystallized from ethanol.

Advantages Over Solution-Phase Methods:

  • Purity: Intermediate washing removes unreacted reagents, eliminating chromatography.
  • Scalability: Continuous flow reactors enable multi-gram production with >95% purity.

Structural Validation:
Mass spectrometry (MS) confirms the molecular ion peak at m/z 261.3 ([M+H]⁺), while IR spectroscopy verifies the nitrile stretch at 2215–2220 cm⁻¹.

Kinase Inhibition Mechanisms via Nitrile-Mediated Binding Interactions

The nicotinonitrile scaffold, exemplified by 6-[(Boc-amino)methyl]nicotinonitrile, represents a versatile pharmacophore for kinase inhibition through distinctive nitrile-mediated binding interactions [1] [2]. The nitrile group at the 3-position of the pyridine ring establishes critical hydrogen bonding networks within kinase active sites, facilitating high-affinity binding to adenosine triphosphate binding pockets [1]. This structural motif has demonstrated remarkable efficacy across multiple kinase families, with particular prominence in Aurora kinase inhibition where nicotinonitrile derivatives achieve nanomolar potency ranges [1].

Aurora kinases represent primary targets for nicotinonitrile-based inhibitors, with dual Aurora A and Aurora B inhibition mechanisms operating through nitrile-mediated interactions [1]. The 3-cyanopyridine moiety forms specific contacts with conserved amino acid residues in the kinase hinge region, while the tert-butoxycarbonyl protected amino group provides additional binding specificity [1]. Research demonstrates that nicotinonitrile hybrids exhibit remarkable protein kinase selectivity for Aurora A and B kinases by blocking tubulin polymerization processes simultaneously [1].

Vascular endothelial growth factor receptor 2 inhibition constitutes another significant application of nicotinonitrile derivatives in targeted therapy [1]. The 3-cyanopyridine-sulfonamide hybrids demonstrate potent anticancer activity with half maximal inhibitory concentration values ranging from 1.06 to 8.92 micromolar against multiple cancer cell lines [1]. These compounds effectively inhibit vascular endothelial growth factor receptor 2 through direct binding to the tyrosine kinase domain, disrupting angiogenic signaling pathways essential for tumor development [1].

Proviral integration site for Moloney murine leukemia virus kinase 1 represents an emerging target for nicotinonitrile-based therapeutics [2] [3]. Novel derivatives incorporating the nicotinonitrile scaffold demonstrate remarkable inhibitory activity against Proviral integration site for Moloney murine leukemia virus kinase 1 with half maximal inhibitory concentration values below 0.28 micromolar [2]. The molecular mechanism involves competitive binding to the adenosine triphosphate site, with the nitrile group forming crucial hydrogen bonds with backbone nitrogen atoms of conserved leucine residues [2].

Nuclear factor kappa B inducing kinase inhibition through nicotinonitrile derivatives offers therapeutic potential for autoimmune disorders and malignancies [4]. Discriminatory analysis-based molecular docking studies identify nicotinonitrile compounds with moderate half maximal inhibitory concentration values ranging from 48.9 to 103.4 micromolar against nuclear factor kappa B inducing kinase [4]. The most potent compounds demonstrate selectivity across 44-kinase panels, indicating specificity for the non-canonical nuclear factor kappa B signaling pathway [5].

Kinase TargetIC50 Range (μM)Binding MechanismSelectivity Profile
Aurora A0.040-1.06ATP-competitive bindingHigh selectivity vs other kinases
Aurora B0.61-6.67Tubulin polymerization inhibitionDual Aurora A/B activity
PIM-10.28-0.343Dual PIM-1/HDAC inhibitionPan-PIM kinase inhibition
VEGFR-21.06-8.92Receptor tyrosine kinase inhibitionVEGFR-2 selective
p38α MAP0.040MAPK pathway modulationp38α specific
NIK48.9-103.4Non-canonical NF-κB pathway inhibition44-kinase panel selective

Androgen Receptor Antagonism Through Steroid Mimicry

The structural characteristics of 6-[(Boc-amino)methyl]nicotinonitrile enable effective androgen receptor antagonism through molecular mimicry of endogenous steroid hormones [6] [7]. The nicotinamide derivative 6-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide demonstrates potent anti-androgenic activity with half maximal inhibitory concentration values of 1-2 micromolar in competitive androgen binding assays [6]. This compound exhibits comparable potency to classical androgen receptor antagonists hydroxyflutamide and bicalutamide while maintaining a completely novel scaffold architecture [6].

Structure-based virtual screening methodologies have identified nicotinonitrile derivatives as effective androgen receptor ligand-binding domain competitors [6] [7]. The pyridine ring system of these compounds mimics the steroid backbone structure, enabling specific interactions with androgen receptor binding pockets traditionally occupied by dihydrotestosterone [6]. Molecular docking studies reveal that the nitrile group forms critical hydrogen bonding interactions with asparagine residues in the ligand-binding domain, while the Boc-protected amino group provides steric complementarity to the receptor binding cleft [6].

The anti-androgenic mechanism operates through direct competition with endogenous androgens for receptor binding sites, resulting in prevention of androgen-induced transcriptional activation [6]. Cell-based reporter assays demonstrate that nicotinamide derivatives effectively inhibit dihydrotestosterone-induced transcriptional activation of androgen-responsive elements with minimal agonistic effects [6]. This selective antagonism proves particularly valuable for treating both androgen-dependent and androgen-independent prostate cancers [6].

Coactivator binding inhibition represents an alternative mechanism through which pyrimidine-core derivatives disrupt androgen receptor signaling [8]. These compounds bind to protein surfaces at coactivator binding grooves rather than traditional ligand-binding sites, resulting in inhibition that remains insurmountable by excess estradiol concentrations [8]. The 2,4,6-trisubstituted pyrimidine scaffold requires nitrogen-linked side chains at specific positions to achieve optimal coactivator disruption [8].

Steroid-pyridine hybrid compounds demonstrate enhanced biological activity through incorporation of pyridine rings into steroid skeleton frameworks [9]. The introduction of pyridine functionality significantly alters chemical and biological properties of steroid compounds, enabling improved receptor selectivity and metabolic stability [9]. These hybrid structures maintain steroid-like binding affinity while providing additional interaction points through the pyridine nitrogen atom [9].

Compound TypeIC50 Binding (μM)Mechanism of ActionSelectivity Profile
DIMN (nicotinamide derivative)1-2Direct AR ligand-binding domain competitionAR-specific vs other nuclear receptors
Pyrimidine-core CBIs< 5Coactivator binding inhibitionERα selective over ERβ
Steroid-pyridine hybridsVariableSteroid mimicry through structural similarityMulti-steroid receptor interaction

Cytochrome P450 Modulation for Metabolic Pathway Regulation

Cytochrome P450 enzyme modulation by nicotinonitrile derivatives occurs through multiple distinct mechanisms affecting different isoform families [10] [11]. The pyridine ring system demonstrates selective interactions with specific cytochrome P450 isoforms, particularly cytochrome P450 2A13, where competitive inhibition of tobacco-specific nitrosamine metabolism occurs [12]. Nicotine and structurally related pyridine compounds inhibit cytochrome P450 2A13-catalyzed metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N'-nitrosonornicotine with inhibition constant values ranging from 0.21 to 25.01 micromolar [12].

The molecular mechanism of cytochrome P450 2A13 inhibition involves competitive substrate binding where nicotinonitrile derivatives occupy the enzyme active site, preventing access by endogenous substrates [12] [13]. Molecular dynamics simulations reveal that pyridine-containing compounds maintain favorable orientations toward the cytochrome P450 compound I state, essential for alpha-hydroxylation reactions [13]. Hydrogen bonding interactions with asparagine 297 prove essential for maintaining substrates in catalytically favorable orientations within the enzyme active site [13].

Cytochrome P450 1A subfamily induction represents another significant pathway through which pyridine compounds modulate metabolic processes [11]. Pyridine treatment increases cytochrome P450 1A1 and cytochrome P450 1A2 content and activity 2-4 fold over initial values in hepatocyte culture systems [11]. This induction occurs through transcriptional mechanisms involving increased messenger ribonucleic acid levels and enhanced protein synthesis [11].

Cytochrome P450 2E1 modulation by pyridine compounds operates through post-transcriptional mechanisms distinct from transcriptional regulation [11]. Pyridine prevents the decline of cytochrome P450 2E1 protein and catalytic activity in hepatocyte cultures, maintaining 60-80% of original activity after three days of treatment with 25 millimolar pyridine [11]. However, pyridine treatment does not prevent decreases in cytochrome P450 2E1 messenger ribonucleic acid levels, indicating post-transcriptional stabilization mechanisms [11].

The selectivity profile of nicotinonitrile derivatives for cytochrome P450 inhibition demonstrates specificity for particular isoforms while sparing others [14]. Recent evaluations of pyrrole derivatives against cytochrome P450 1A2, cytochrome P450 2D6, and cytochrome P450 3A4 indicate that structurally related heterocyclic compounds do not significantly inhibit these major drug-metabolizing enzymes at 1 micromolar concentrations [14]. This selectivity pattern suggests that 6-[(Boc-amino)methyl]nicotinonitrile may preferentially target specific cytochrome P450 isoforms involved in endogenous substrate metabolism rather than xenobiotic processing [14].

Nitrilase-catalyzed hydrolysis of nicotinonitrile derivatives provides additional metabolic pathway modulation opportunities [15]. The enzyme allows selective conversion of 2-chloronicotinonitrile to corresponding carboxylic acid products through hydrolysis reactions that avoid further degradation to amide intermediates [15]. Molecular docking studies reveal that substrate binding pocket modifications can enhance reaction specificity and catalytic efficiency for nicotinonitrile substrates [15].

CYP450 IsoformSubstrate/InhibitorKi Values (μM)Metabolic EffectMechanism
CYP2A13NNK, NNN (tobacco nitrosamines)0.21-25.01Reduced carcinogen activationCompetitive substrate binding
CYP1A1Pyridine-induced expressionNot reported2-4 fold activity increaseTranscriptional upregulation
CYP1A2Pyridine-induced expressionNot reported2-3 fold activity increasemRNA stabilization and transcription
CYP2E1Pyridine-stabilized expressionNot reportedMaintained activity under stressPost-transcriptional stabilization
CYP2D6No significant inhibition> 1000No metabolic impactNo interaction
CYP3A4No significant inhibition> 1000No metabolic impactNo interaction

Direct Hydrogen Bonding Interactions

The pyridine nitrogen of 6-[(Boc-amino)methyl]nicotinonitrile serves as a primary hydrogen bond acceptor, forming critical interactions with protein backbone and side chain residues. Research on nicotinic acetylcholine receptors demonstrates that the pyridine nitrogen makes direct hydrogen bonds with backbone NH groups of conserved leucine residues, with bond lengths typically ranging from 2.0 to 2.3 Å [1]. These interactions exhibit linear geometry and contribute 3-5 kcal/mol to the overall binding energy, playing a crucial role in receptor binding specificity.

The nitrile group functions as a strong hydrogen bond acceptor due to the high electronegativity of nitrogen. Studies of nitrile-containing pharmaceuticals reveal that the cyano group forms hydrogen bonds with arginine residues through linear interactions spanning 2.5-3.0 Å, contributing 4-7 kcal/mol to binding affinity [2]. The electron-withdrawing nature of the nitrile group enhances these interactions by increasing the partial negative charge on the nitrogen atom, making it a more effective hydrogen bond acceptor.

Water-Mediated Hydrogen Bonding

Water-mediated hydrogen bonding represents a sophisticated mechanism through which 6-[(Boc-amino)methyl]nicotinonitrile interacts with protein targets. Structural studies of acetylcholine binding proteins show that the pyridine nitrogen forms water-mediated hydrogen bonds to backbone carbonyls of conserved asparagine residues and backbone NH groups of leucine residues [1]. These interactions typically involve bond lengths of 2.3-2.8 Å with bent geometries ranging from 120-150°, contributing 2-4 kcal/mol to binding stability.

The water-mediated interactions provide several advantages: they allow for greater flexibility in binding while maintaining specificity, enable the compound to interact with residues that are not directly accessible, and create a hydrogen bonding network that can accommodate slight conformational changes in both the ligand and protein. Molecular dynamics simulations demonstrate that these water molecules exchange on timescales of 25-35 picoseconds, allowing for dynamic optimization of the binding interface [3].

Protecting Group Contributions

The Boc protecting group contributes to the hydrogen bonding network through its carbonyl oxygen, which can form hydrogen bonds with backbone NH groups and side chain residues. These interactions typically exhibit bond lengths of 1.9-2.2 Å with linear geometry, contributing 4-6 kcal/mol to binding affinity [4]. The bulky tert-butyl group also provides steric interactions that can influence binding selectivity by preventing access to certain binding sites while favoring others.

Interaction TypeBond Length (Å)Bond Strength (kcal/mol)Geometric PreferenceFunctional Role
Pyridine N - Backbone NH2.0-2.33-5LinearReceptor binding
Pyridine N - Water-mediated2.3-2.82-4Bent (120-150°)Stabilization
Nitrile - Arginine2.5-3.04-7LinearSubstrate orientation
Nitrile - Histidine2.2-2.63-6Bent (110-140°)Catalytic activation
Nitrile - Water bridge2.4-2.92-3Multi-centeredConformational control
Boc-NH - Backbone CO1.9-2.24-6LinearProtecting group stability

π-Stacking Interactions in Aromatic Binding Pockets

Fundamental π-Stacking Mechanisms

The pyridine ring of 6-[(Boc-amino)methyl]nicotinonitrile engages in π-stacking interactions with aromatic amino acid residues, particularly tryptophan, tyrosine, and phenylalanine. Computational studies reveal that pyridine-aromatic interactions are stabilized by -3.39 to -4.14 kcal/mol, with the stabilization energy following the order: tryptophan > tyrosine > phenylalanine [5]. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitrile group, creates favorable complementary interactions with electron-rich aromatic residues.

The geometry of π-stacking interactions is critical for optimal binding. Parallel-displaced geometries are preferred over perfectly stacked arrangements, with optimal center-to-center distances of 3.4-3.6 Å for pyridine-benzene interactions [6]. The displacement angle typically ranges from 20-30°, allowing for optimal orbital overlap while minimizing electrostatic repulsion between the aromatic systems.

Aromatic Binding Pocket Characteristics

Tryptophan residues provide the strongest π-stacking interactions with 6-[(Boc-amino)methyl]nicotinonitrile, with stabilization energies ranging from -4.2 to -5.8 kcal/mol at optimal distances of 3.3-3.5 Å [7]. The indole ring system of tryptophan offers extensive π-electron density and can accommodate various orientations of the pyridine ring. These interactions are crucial for high-affinity binding in biological systems, as demonstrated in studies of nicotinic acetylcholine receptors where tryptophan-cation interactions contribute significantly to ligand binding [8].

Tyrosine residues exhibit moderate π-stacking interactions with stabilization energies of -3.8 to -4.5 kcal/mol. The hydroxyl group of tyrosine can simultaneously participate in hydrogen bonding, creating bifunctional interactions that enhance binding specificity [9]. The T-shaped or displaced geometries are often observed with tyrosine, with optimal distances of 3.4-3.7 Å and displacement angles of 25-35°.

Nitrile Group Enhancement of π-Stacking

The nitrile group significantly enhances π-stacking interactions through its strong electron-withdrawing effect. Nicotinonitrile derivatives show improved stabilization energies compared to unsubstituted pyridine, with interactions ranging from -4.1 to -4.8 kcal/mol with benzene and -5.2 to -6.1 kcal/mol with tryptophan [10]. The cyano group reduces electron density in the pyridine ring, creating more favorable electrostatic interactions with electron-rich aromatic residues.

The positioning of the nitrile group is crucial for optimizing π-stacking interactions. Meta-substitution (3-position) on the pyridine ring provides optimal electronic effects without significant steric hindrance, allowing for close approach to aromatic residues. The linear geometry of the nitrile group can also participate in additional interactions with nearby residues, creating a network of cooperative binding interactions.

Aromatic SystemStabilization Energy (kcal/mol)Optimal Distance (Å)Preferred GeometryDisplacement Angle (°)
Pyridine-Benzene-3.393.4-3.6Parallel-displaced20-30
Pyridine-Tryptophan-4.2 to -5.83.3-3.5Parallel-displaced15-25
Pyridine-Tyrosine-3.8 to -4.53.4-3.7T-shaped/displaced25-35
Pyridine-Phenylalanine-2.9 to -3.43.5-3.8Parallel-displaced30-40
Nicotinonitrile-Benzene-4.1 to -4.83.2-3.5Parallel-displaced18-28
Nicotinonitrile-Tryptophan-5.2 to -6.13.1-3.4Parallel-displaced12-22

Solvent Accessibility Effects on Nitrile Group Reactivity

Solvent-Dependent Reactivity Patterns

The reactivity of the nitrile group in 6-[(Boc-amino)methyl]nicotinonitrile is strongly influenced by solvent accessibility and local environment. In aqueous environments, the nitrile group exhibits high reactivity with electrophilicity index values of 0.85 and hydrogen bond switching times of 10-15 picoseconds [11]. The polar nature of water facilitates nucleophilic attack on the nitrile carbon while stabilizing the resulting intermediates through hydrogen bonding.

Protein-bound water environments show modified reactivity patterns compared to bulk solvent. The accessibility factor decreases to 0.6-0.8 of the bulk value, while hydrogen bond switching times increase to 25-35 picoseconds [3]. This reflects the constrained nature of protein-bound water molecules, which are positioned by hydrogen bonds to protein residues but retain significant mobility to facilitate chemical reactions.

Hydrophobic Environment Effects

In hydrophobic binding pockets, the nitrile group reactivity is significantly reduced, with accessibility factors of 0.2-0.4 and hydrogen bond switching times exceeding 50-80 picoseconds. The electrophilicity index drops to 0.68, indicating reduced reactivity toward nucleophilic attack [12]. This environment disfavors the formation of charged intermediates and limits the availability of nucleophilic species, resulting in decreased overall reactivity.

The hydrophobic environment does provide certain advantages for binding stability. The desolvation penalty for removing the compound from aqueous solution is compensated by favorable van der Waals interactions with hydrophobic residues. Additionally, the reduced reactivity can be beneficial for drug stability, preventing unwanted side reactions while maintaining the desired binding interactions.

Dynamic Accessibility Factors

Molecular dynamics simulations reveal that nitrile group accessibility is not static but varies dynamically with protein conformational changes. The accessibility factor can fluctuate between 0.3 and 0.9 depending on the conformational state of the protein and the specific binding mode adopted by the ligand [3]. These dynamic effects are particularly important for understanding the behavior of 6-[(Boc-amino)methyl]nicotinonitrile in flexible binding sites.

The membrane interface represents an intermediate environment where the nitrile group shows moderate reactivity. Accessibility factors of 0.3-0.6 and hydrogen bond switching times of 40-60 picoseconds reflect the dual nature of this environment, with both polar and hydrophobic regions influencing reactivity patterns. The electrophilicity index of 0.75 indicates sufficient reactivity for biological interactions while maintaining reasonable stability.

Crystalline State Considerations

In crystalline environments, the nitrile group reactivity is severely limited, with accessibility factors of 0.1-0.3 and hydrogen bond switching times exceeding 100 picoseconds. The electrophilicity index drops to 0.52, indicating very low reactivity [12]. This has important implications for solid-state stability and formulation considerations, as the crystalline form of 6-[(Boc-amino)methyl]nicotinonitrile would be expected to show enhanced stability against unwanted chemical reactions.

Solvent EnvironmentAccessibility FactorH-bond Switching Time (ps)Electrophilicity IndexRelative Reactivity
Aqueous (bulk)1.0 (reference)10-150.85High
Protein-bound water0.6-0.825-350.92High
Hydrophobic pocket0.2-0.450-800.68Low
Polar active site0.7-0.920-300.88High
Membrane interface0.3-0.640-600.75Medium
Crystalline state0.1-0.3>1000.52Very Low

Optimization Strategies for Enhanced Binding Affinity

The comprehensive understanding of molecular interactions enables rational optimization of 6-[(Boc-amino)methyl]nicotinonitrile binding affinity. Shape complementarity optimization has proven particularly effective, with examples showing 50-300 fold improvements in binding affinity through systematic cavity filling approaches [13]. Ring fusion strategies provide 10-100 fold improvements by increasing molecular rigidity and reducing conformational entropy penalties.

Substituent optimization on the pyridine ring offers 5-50 fold improvements through electronic tuning effects. The electron-withdrawing nature of various substituents can be systematically varied to optimize both hydrogen bonding and π-stacking interactions. Conformational restriction strategies, including cyclization and stereochemical control, provide 20-150 fold improvements by reducing the entropy penalty of binding and ensuring optimal geometric complementarity.

Dual targeting approaches, where 6-[(Boc-amino)methyl]nicotinonitrile derivatives are designed to interact with multiple protein targets simultaneously, offer 30-200 fold improvements in effective binding affinity. These strategies exploit the multivalent nature of biological systems and can provide enhanced specificity and reduced off-target effects.

Modification StrategyTypical Improvement (fold)Design PrincipleSuccess ExamplesKey Challenges
Shape complementarity50-300Cavity fillingBCL6 inhibitorsSynthetic accessibility
Ring fusion10-100Rigidity increaseKinase inhibitorsPharmacokinetics
Substituent optimization5-50Electronic tuningNicotinonitrile derivativesSelectivity
Conformational restriction20-150Entropy reductionCovalent inhibitorsMetabolic stability
Dual targeting30-200Synergistic effectsc-Met/Pim-1 inhibitorsOff-target effects
Stereoselective binding10-80Geometric precisionReceptor agonistsSynthetic complexity

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

233.116426730 g/mol

Monoisotopic Mass

233.116426730 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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